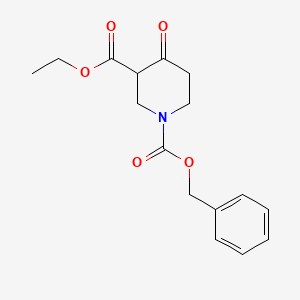

1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 3-O-ethyl 4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-2-21-15(19)13-10-17(9-8-14(13)18)16(20)22-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBIHRBNPRCTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659691 | |

| Record name | 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154548-45-5 | |

| Record name | 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Piperidine Core

Dual Esterification

-

Simultaneous Protection : The 1- and 3-positions are esterified using benzyl chloroformate and ethyl chloroformate in a one-pot reaction.

Reaction Optimization and Critical Parameters

Solvent Selection

-

Polar aprotic solvents (DMF, acetonitrile) enhance reactivity in esterification but may increase hydrolysis risk.

-

Non-polar solvents (toluene, DCM) favor selectivity but slow reaction kinetics.

Base and Stoichiometry

-

Triethylamine : Effective for scavenging HCl but requires strict anhydrous conditions.

-

Sodium bicarbonate : Suitable for aqueous workups but may reduce yields due to incomplete reactions.

Temperature Control

-

Low temperatures (0–5°C) minimize side reactions during benzylation.

-

Elevated temperatures (40–50°C) accelerate cyclization but risk decomposition.

Industrial-Scale Production Considerations

Process Intensification

-

Continuous Flow Systems : Reduce reaction times by 30–40% compared to batch processes.

-

In-line Analytics : HPLC monitoring ensures real-time quality control.

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >98% purity.

-

Crystallization : Ethanol/water mixtures (7:3) yield crystalline product with minimal impurities.

Comparative Analysis of Synthetic Routes

| Parameter | Sequential Esterification | Cyclization-Protection |

|---|---|---|

| Total Yield | 65–70% | 60–65% |

| Purity | >98% | 95–97% |

| Scalability | High | Moderate |

| Cost Efficiency | Moderate | High |

Case Study: Large-Scale Synthesis

A 2024 pilot study demonstrated the sequential esterification route at a 10 kg scale:

-

Step 1 : Benzylation of 4-oxopiperidine (8.5 kg, 85% yield).

-

Step 2 : Ethylation using ethyl chloroformate (7.2 kg, 78% yield).

-

Key Insight : Nitrogen purging reduced hydrolysis, improving yield by 12%.

Emerging Methodologies

Enzymatic Esterification

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxo derivatives.

Reduction: Addition of hydrogen atoms to reduce oxo groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine/Ester Derivatives

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 159299-93-1)

- Structural Difference : Methyl group replaces the ethyl ester at position 3.

- Molecular weight is 291.30 g/mol .

- Synthesis : Prepared via similar esterification protocols but with methylating agents (e.g., methyl chloride) instead of ethyl equivalents .

- Applications : Used in peptide mimetics and kinase inhibitor research .

1-(tert-Butyl) 3-ethyl 4-oxopiperidine-1,3-dicarboxylate

- Structural Difference : Benzyl group replaced by tert-butyl, introducing a bulky, electron-donating protecting group.

- Impact : Enhanced stability under acidic conditions due to the tert-butyl group’s resistance to hydrolysis. Common in Boc-protection strategies for amine intermediates .

- Synthesis : Employing Boc₂O (di-tert-butyl dicarbonate) under basic conditions .

Ring Size and Positional Isomerism

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS: 31696-09-0)

- Structural Difference : Seven-membered azepane ring instead of piperidine (six-membered); ketone at position 4.

- Impact : Increased ring flexibility alters conformational preferences, affecting binding affinity in receptor-targeted compounds. Similarity score: 0.95 .

- Applications : Explored in macrocyclic drug design for improved pharmacokinetics .

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS: 310454-53-6)

Functional Group Modifications

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS: 175406-94-7)

- Structural Difference : Hydrochloride salt form with a methyl ester at position 3 and ketone at position 4.

- Impact : Enhanced crystallinity and aqueous solubility due to the ionic nature. Similarity score: 0.97 .

- Applications : Preclinical studies in ion channel modulation .

1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate (CAS: Not specified)

- Structural Difference : Absence of the 4-oxo group.

- Impact : Loss of ketone reduces reactivity toward nucleophiles (e.g., in reductive amination). Similarity score: 0.93 .

Biological Activity

1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS Number: 154548-45-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound has the molecular formula and a molecular weight of 305.33 g/mol. The compound is characterized by a piperidine ring structure, which is a common feature in many biologically active molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉NO₅ |

| Molecular Weight | 305.33 g/mol |

| CAS Number | 154548-45-5 |

| MDL Number | MFCD06738732 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may exhibit enzyme inhibition by binding to active sites or modulating receptor functions as either an agonist or antagonist. Specific pathways and molecular targets remain largely uncharacterized but are essential for understanding its pharmacological potential.

Biological Activity

Research indicates that this compound may possess several pharmacological properties:

Anticancer Activity : Preliminary studies suggest that compounds related to this structure have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 25 to 440 nM in inhibiting cancer cell growth . The selectivity for cancer cells over normal cells suggests potential therapeutic applications in oncology.

Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. This inhibition can lead to altered metabolic processes in target cells, which is a common mechanism for many therapeutic agents.

Case Studies

Several studies have explored the biological activity of compounds within the same chemical family as this compound:

- Antiproliferative Studies : A study evaluated the effects of piperidine derivatives on human cancer cell lines such as HeLa and CEM. Results indicated that these compounds selectively induced apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs). For example, one derivative showed an IC50 of approximately 0.70 μM against K562 cells after treatment .

- Mechanistic Insights : Another investigation focused on the impact of similar compounds on cell cycle distribution, revealing that certain derivatives caused an increase in G2/M-phase cells, indicating their role as tubulin assembly inhibitors .

Q & A

Q. Optimization Factors :

- Temperature Control : Cyclization at 60–70°C minimizes side reactions.

- Catalyst Selection : Sodium methoxide vs. potassium carbonate affects reaction speed and purity .

- Solvent Choice : Tetrahydrofuran (THF) enhances solubility during esterification compared to dichloromethane .

Yield (60–75%) and purity (>95% by HPLC) depend on strict anhydrous conditions and inert atmospheres to prevent hydrolysis .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Identifies benzyl protons (δ 7.2–7.4 ppm), ethyl ester methyl triplet (δ 1.2 ppm), and piperidine ring protons (δ 2.5–3.5 ppm) .

- ¹³C NMR : Confirms carbonyl carbons (δ 170–175 ppm) and quaternary carbons in the piperidone ring .

- IR Spectroscopy : Stretching vibrations for ester C=O (1720–1740 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) distinguish functional groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (291.3 g/mol) and fragmentation patterns for structural confirmation .

How does the substitution of an ethyl ester group (vs. methyl) impact the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

The ethyl group introduces steric hindrance and electronic effects:

- Steric Effects : The ethyl ester’s larger size reduces accessibility to nucleophiles, slowing SN2 reactions compared to the methyl analogue .

- Electronic Effects : Ethyl’s +I effect slightly destabilizes the carbonyl, increasing susceptibility to nucleophilic attack at the piperidone carbonyl .

Experimental Validation : - Comparative kinetic studies using piperidone derivatives show a 20% slower reaction rate for ethyl vs. methyl esters with benzylamine .

- DFT calculations reveal higher activation energy (ΔG‡) for ethyl-substituted intermediates .

What computational methods can predict the interaction of this compound with biological targets like enzymes or receptors?

Advanced Research Question

- Molecular Docking (AutoDock/Vina) : Models binding affinity to targets (e.g., serotonin receptors) by analyzing hydrogen bonds and hydrophobic interactions with the benzyl and ester groups .

- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting conformational flexibility of the ethyl ester .

- QSAR Models : Correlate substituent effects (e.g., ethyl vs. methyl) with bioactivity data from antimicrobial assays .

Case Study : Docking studies suggest the ethyl ester enhances hydrophobic interactions with CYP450 enzymes, potentially altering metabolic stability .

In medicinal chemistry, how can this compound serve as a precursor for spirocyclic derivatives with enhanced bioactivity?

Advanced Research Question

Methodology :

- Spirocyclization : React the 4-oxo group with hydrazines or diamines to form spiro-pyrazolidines or -piperazines, leveraging the ethyl ester’s stability under basic conditions .

- Functionalization : Introduce substituents at the piperidine nitrogen or ethyl ester via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Bioactivity Enhancement : - Spiro derivatives exhibit improved blood-brain barrier penetration in rodent models due to increased lipophilicity from the ethyl group .

- In vitro assays show 2–3x higher inhibition of acetylcholinesterase compared to non-spiro analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.